molecular formula C22H29N3O B5308426 2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide

2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide

Cat. No. B5308426
M. Wt: 351.5 g/mol
InChI Key: SCKCCGSFZJFOID-UHFFFAOYSA-N
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Description

2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide, commonly known as DMPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPEA belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DMPEA involves the modulation of neurotransmitter systems in the brain. DMPEA has been found to increase the release of serotonin and dopamine, which are neurotransmitters involved in the regulation of mood, emotion, and cognition. DMPEA also acts as an antagonist at the 5-HT2A receptor, which is involved in the hallucinogenic effects of drugs such as LSD.
Biochemical and Physiological Effects
DMPEA has been found to exhibit a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on locomotor activity and cognitive function. DMPEA has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

DMPEA has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine neurotransmission. However, DMPEA has limitations in terms of its solubility and stability, which can affect its use in in vitro and in vivo experiments.

Future Directions

There are several future directions for research on DMPEA, including the investigation of its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Further research is also needed to elucidate the mechanism of action of DMPEA and to identify its molecular targets in the brain. Additionally, the development of new synthetic methods for DMPEA may lead to the discovery of new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of DMPEA involves the reaction of 2,3-dimethylphenylpiperazine with 2-ethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification through column chromatography. The purity of the product can be confirmed through spectroscopic techniques such as NMR and IR.

Scientific Research Applications

DMPEA has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. DMPEA has been found to exhibit anxiolytic and antidepressant effects in animal models, and its mechanism of action is believed to involve the modulation of serotonin and dopamine neurotransmission.

properties

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-4-19-9-5-6-10-20(19)23-22(26)16-24-12-14-25(15-13-24)21-11-7-8-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKCCGSFZJFOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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